molecular formula C11H9Cl5O3 B101630 tert-Butyl Pentachlorophenyl Carbonate CAS No. 18942-25-1

tert-Butyl Pentachlorophenyl Carbonate

Cat. No. B101630
CAS RN: 18942-25-1
M. Wt: 366.4 g/mol
InChI Key: GHBRKMLMVFKZKW-UHFFFAOYSA-N
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Description

Tert-butyl pentachlorophenyl carbonate is a chemical compound that is related to various tert-butyl-substituted compounds and carbonates. While the specific compound tert-butyl pentachlorophenyl carbonate is not directly mentioned in the provided papers, related compounds such as tert-butyl aminocarbonate and t-butyl 2,4,5-trichlorophenyl carbonate have been synthesized and studied for their reactivity and potential applications in organic synthesis and peptide synthesis .

Synthesis Analysis

The synthesis of tert-butyl-substituted compounds often involves the use of tert-butyl groups as protective groups or as part of the reagents. For instance, tert-butyl aminocarbonate is prepared by reacting hydroxylamine with excess di-tert-butyl dicarbonate . Similarly, t-butyl 2,4,5-trichlorophenyl carbonate is prepared from phosgene in a two-stage process . These methods highlight the versatility of tert-butyl groups in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds can be quite complex. For example, the crystal structure of the tert-butyl cation has been determined by X-ray crystallography, revealing a planar structure with specific bond lengths and angles . Although the structure of tert-butyl pentachlorophenyl carbonate is not provided, it can be inferred that the tert-butyl group would impart steric bulk to the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Tert-butyl-substituted compounds participate in a variety of chemical reactions. The gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones demonstrates the reactivity of tert-butyl carbonates under mild conditions . Additionally, tert-butyl aminocarbonate can rapidly acylate amines in both organic and aqueous solutions, indicating its potential as an acylating agent . These examples show that tert-butyl carbonates can be versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are influenced by the presence of the tert-butyl group. For instance, tert-butyl aminocarbonate is described as a new type of compound that can acylate amines, suggesting that it has unique reactivity . The stability of tert-butyl cation at low temperatures also indicates that tert-butyl groups can confer stability to certain cationic species . The hydrolysis of tri-tert-butylaluminum leading to the formation of alkylalumoxanes further exemplifies the chemical behavior of tert-butyl-substituted compounds under specific conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • tert-Butyl Pentachlorophenyl Carbonate is involved in synthesizing sterically congested acetic acid derivatives. For instance, it participates in reactions with hindered α-oxo esters and Grignard reagents to produce esters with potential in various chemical applications (Hegarty & O'Neill, 1993).

Material Science and Polymer Technology

  • In the field of material science, tert-butyl hydroquinone–based poly(cyanoarylene ether) (PENT), which may involve tert-butyl Pentachlorophenyl Carbonate, is synthesized for use in toughening epoxy resins. This application demonstrates the compound's role in enhancing the mechanical properties of polymeric materials (Saxena et al., 2006; Saxena et al., 2007).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, the tert-butyl group, which could be derived from tert-butyl Pentachlorophenyl Carbonate, is notable. Its incorporation in bioactive compounds is examined for property modulation, such as lipophilicity and metabolic stability, which is crucial in drug development (Westphal et al., 2015).

Environmental Science

  • The compound finds application in environmental science, particularly in adsorption studies. For instance, it's used in studying the adsorption kinetics of chlorophenols onto activated carbon, a crucial aspect of environmental remediation (Hamdaoui & Naffrechoux, 2009).

Organic and Inorganic Chemistry

  • In organic chemistry, tert-butyl Pentachlorophenyl Carbonate is used in the synthesis of various organic compounds, such as amino acids and cyclic carbonates, demonstrating its versatility in chemical synthesis (Milewska et al., 1991; Buzas & Gagosz, 2006).

Safety And Hazards

“tert-Butyl Pentachlorophenyl Carbonate” is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation .

properties

IUPAC Name

tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl5O3/c1-11(2,3)19-10(17)18-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBRKMLMVFKZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337910
Record name tert-Butyl Pentachlorophenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl Pentachlorophenyl Carbonate

CAS RN

18942-25-1
Record name tert-Butyl Pentachlorophenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H YAJIMA, H KAWATANI - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… by the invention of new t—BOC reagents, such as tart—butoxycarbonylimidazolelo) or tert—butoxycarbonyl N~hydroxysuccinimide ester“) or tert—butyl pentachlorophenyl carbonate-12…
Number of citations: 11 www.jstage.jst.go.jp
FM Finn, K Hofmann - Proteins, 2012 - books.google.com
… The crystalline tert-butyl pentachlorophenyl carbonate is another convenient reagent for the synthesis … tert-Butyl pentachlorophenyl carbonate reacts readily with amino acid salts in DMF/…
Number of citations: 47 books.google.com

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